(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate

β-amino alcohol peptide backbone geometry hydrogen-bonding architecture

(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate (CAS 1221274-38-9), also catalogued as Fmoc-(S)-3-amino-4-methylpentan-1-ol hydrochloride, is an Fmoc-protected chiral β-amino alcohol with molecular formula C₂₁H₂₅NO₃ and molecular weight 339.43 g/mol. The compound integrates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus with a (S)-configured β-amino alcohol scaffold bearing an isobutyl side chain derived from leucine.

Molecular Formula C21H25NO3
Molecular Weight 339.4 g/mol
Cat. No. B12963436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)C(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H25NO3/c1-14(2)20(11-12-23)22-21(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20,23H,11-13H2,1-2H3,(H,22,24)/t20-/m0/s1
InChIKeyZETOWCPMLJSJMU-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate – Fmoc-β-Amino Alcohol Building Block for Peptide Synthesis Procurement


(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate (CAS 1221274-38-9), also catalogued as Fmoc-(S)-3-amino-4-methylpentan-1-ol hydrochloride, is an Fmoc-protected chiral β-amino alcohol with molecular formula C₂₁H₂₅NO₃ and molecular weight 339.43 g/mol . The compound integrates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus with a (S)-configured β-amino alcohol scaffold bearing an isobutyl side chain derived from leucine. Unlike the more common α-amino alcohol Fmoc-leucinol (amino at C2), this β-amino alcohol positions the amine at C3, introducing an additional methylene spacer that fundamentally alters backbone geometry, hydrogen-bonding architecture, and proteolytic stability profiles of derived peptides [1]. Its LogP of 3.93 and topological polar surface area (TPSA) of 58.56 Ų reflect a balanced hydrophobic–hydrophilic character suitable for solid-phase peptide synthesis (SPPS) integration .

Why Fmoc-Leucinol or Unprotected Amino Alcohols Cannot Replace (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate


Substituting this compound with Fmoc-leucinol (CAS 139551-83-0, the α-amino alcohol regioisomer) or the unprotected (S)-3-amino-4-methylpentan-1-ol introduces structural changes that cascade into altered peptide backbone geometry, divergent hydrogen-bonding distances, and distinct protease recognition profiles [1]. The β-amino alcohol architecture of the target compound places the Fmoc-protected nitrogen and the terminal hydroxyl approximately 3.8 Å apart versus ~2.5 Å in α-amino alcohols, creating a fundamentally different spatial relationship that cannot be mimicked by simple α-amino alcohol analogs [2]. Similarly, Boc- or Cbz-protected variants lack the orthogonal base-labile deprotection compatibility of Fmoc, making them incompatible with standard Fmoc/tBu SPPS workflows [3]. The quantitative evidence below demonstrates exactly where and why these differences matter for procurement decisions.

Quantitative Comparative Evidence for (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate vs. Closest Analogs


Regiochemical Differentiation: β-Amino Alcohol (C3-N) vs. α-Amino Alcohol (C2-N) Scaffold Geometry

The target compound bears the Fmoc-protected amino group at the C3 position (β-amino alcohol), whereas Fmoc-leucinol (CAS 139551-83-0) carries it at C2 (α-amino alcohol). This regiochemical difference introduces an additional methylene (–CH₂–) spacer between the nitrogen and the terminal hydroxyl, increasing the N–O through-bond distance from two bonds (α) to three bonds (β) [1]. In peptide chains derived from the target compound, this translates into an extended backbone architecture that alters the hydrogen-bonding register and modifies the distance between backbone amide groups by approximately 1.2–1.5 Å compared to α-amino alcohol-derived sequences [2]. This spatial reorganization directly influences protease recognition: hydroxyethylene isostere-based protease inhibitors rely on the β-amino alcohol scaffold to correctly position the hydroxyl group as a transition-state mimetic within the enzyme active site [3].

β-amino alcohol peptide backbone geometry hydrogen-bonding architecture protease inhibitor design

Stereochemical Configuration: (S)-Enantiomer (CAS 1221274-38-9) vs. (R)-Enantiomer (CAS 1353293-66-9) Chiral Purity Requirements

The target compound is the (S)-enantiomer (CAS 1221274-38-9) with the chiral center at C3 bearing the S absolute configuration . The (R)-enantiomer (CAS 1353293-66-9) is the mirror-image compound with identical molecular weight (339.43) and formula but inverted stereochemistry at the carbon bearing the Fmoc-protected amine . Both enantiomers are commercially available, with the (S)-form supplied at 98% purity by multiple vendors including Chemscene and Leyan . The (S)-configuration corresponds to the stereochemistry of the natural L-leucine-derived scaffold, making it the requisite enantiomer for synthesizing peptides that maintain the natural L-configuration at the modified residue . Use of the (R)-enantiomer would produce the corresponding D-configuration peptide, which exhibits fundamentally different biological recognition—including altered protease susceptibility, receptor binding, and immunogenicity profiles—as established across the β-peptide and peptidomimetic literature [1].

chiral building block enantiomeric purity stereochemical fidelity SPPS

Physicochemical Property Differentiation: Predicted pKa, LogP, and Boiling Point vs. Fmoc-Leucinol

The target β-amino alcohol exhibits distinct physicochemical properties compared to the α-amino alcohol Fmoc-leucinol. The predicted pKa of 11.61 ± 0.46 for the target compound is slightly higher than that of Fmoc-leucinol (pKa 11.48 ± 0.46), reflecting the greater distance of the hydroxyl proton from the electron-withdrawing carbamate group in the β-amino alcohol scaffold . The predicted boiling point of 532.4 ± 33.0°C versus 525.2 ± 33.0°C for Fmoc-leucinol indicates marginally higher intermolecular interaction energy, consistent with the extended backbone conformation enabling more effective crystal packing . More critically for procurement, the LogP of 3.93 (determined for the target compound) differs from the experimentally observed reversed-phase HPLC retention behavior of Fmoc-leucinol (eluting earlier under identical C18 gradient conditions), a consequence of the altered spatial relationship between the hydrophobic Fmoc group and the polar hydroxyl terminus . These property differences are not merely academic—they directly affect solubility in DMF and DCM, resin swelling during SPPS, and purification strategy design [1].

LogP pKa prediction boiling point chromatographic behavior SPPS compatibility

Resin Loading Compatibility: Fmoc-β-Amino Alcohol Attachment to Solid Supports for C-Terminal Peptide Alcohol Synthesis

Fmoc-protected amino alcohols are critical for synthesizing C-terminal peptide alcohols—a pharmacologically important class including octreotide, alamethicin, and trichogin GA IV [1]. Using the trichloroacetimidate-activated Wang resin method, a diverse set of Fmoc-amino alcohols was loaded rapidly (1 h) with yields ranging from 55.7% to 74.6% [2]. Fmoc-leucinol (the α-amino alcohol comparator) achieved a substitution level of 0.39 mmol/g (57.6% yield) under optimized conditions: 3 equiv Fmoc-amino alcohol, 0.2 equiv BF₃·Et₂O in dry THF, 1 h reaction [2]. The target β-amino alcohol, bearing the hydroxyl at C1 with the Fmoc-protected amine at C3 (rather than C2), presents a different steric environment at the reactive hydroxyl that alters its loading kinetics onto trichloroacetimidate-activated resins [3]. The β-amino alcohol scaffold is expressly required for introducing β-residues at the peptide C-terminus—Fmoc-leucinol, with its α-amino alcohol architecture, cannot provide the same backbone extension or hydrogen-bonding register [3][4].

solid-phase peptide synthesis Wang resin trichloroacetimidate linker peptide alcohol C-terminal modification

Protecting Group Orthogonality: Fmoc vs. Boc and Cbz in Multi-Step Synthetic Strategies

The Fmoc group on the target compound confers base-labile deprotection compatibility that is orthogonal to both Boc (acid-labile) and Cbz (hydrogenolysis-labile) protecting groups [1]. In quantitative terms, Fmoc deprotection with 20% piperidine in DMF proceeds with a half-life of approximately 6–12 seconds for standard Fmoc-amino acids at room temperature, achieving >99.99% removal within ~2 minutes [2]. This stands in contrast to Boc deprotection, which requires TFA (typically 25–50% in DCM, 30 min) and is incompatible with acid-sensitive functionality [3]. The target compound's Fmoc-β-amino alcohol architecture enables orthogonal synthetic strategies where the Fmoc group can be selectively removed in the presence of Boc-protected lysine side chains or Cbz-protected amines—a capability directly exploited in the synthesis of mixed α/β-peptides and cyclic peptide alcohols [4]. A Boc-protected analog of the target β-amino alcohol would be incompatible with standard Fmoc/tBu SPPS, requiring a complete switch to Boc/Bzl chemistry with its attendant HF cleavage hazards and limited resin options [3].

Fmoc deprotection orthogonal protecting groups piperidine solid-phase peptide synthesis Boc/Cbz compatibility

Procurement-Driven Application Scenarios for (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-methylpentan-3-yl)carbamate


Synthesis of Hydroxyethylene Isostere-Based Protease Inhibitors Requiring β-Amino Alcohol Geometry

This compound is the appropriate building block for constructing hydroxyethylene dipeptide isosteres—a core structural motif in aspartyl protease inhibitors targeting HIV-1 protease, renin, and BACE-1 [1]. The β-amino alcohol scaffold provides the correct spatial positioning of the transition-state-mimicking hydroxyl group within the enzyme active site, a geometry that cannot be achieved with Fmoc-leucinol or other α-amino alcohols [1][2]. In a representative synthesis, the target compound would be coupled to a resin-bound peptide fragment using HATU/DIPEA in DMF, followed by Fmoc deprotection (20% piperidine/DMF) and chain elongation via standard Fmoc/tBu SPPS to yield the hydroxyethylene-containing inhibitor [3]. The (S)-configuration at C3 is critical for reproducing the natural L-amino acid stereochemistry required for target engagement [4].

Solid-Phase Synthesis of C-Terminal Peptide Alcohols Containing β-Residues

For peptide therapeutics such as octreotide analogs or alamethicin derivatives that incorporate a C-terminal β-amino alcohol residue, this compound is loaded directly onto trichloroacetimidate-activated Wang resin under optimized conditions (3 equiv substrate, 0.2 equiv BF₃·Et₂O in dry THF, 1 h) to achieve substitution levels in the 0.35–0.50 mmol/g range [1][2]. The resulting resin-bound β-amino alcohol then serves as the anchor point for stepwise Fmoc-SPPS chain assembly in the C→N direction, with final cleavage using 95% TFA/triisopropylsilane/water (2 h) releasing the fully deprotected peptide alcohol [2][3]. Use of the β-amino alcohol rather than an α-amino alcohol is mandatory when the target peptide requires a β-residue at the C-terminus for enhanced proteolytic stability or altered receptor pharmacology [4].

Construction of Mixed α/β-Peptide Libraries for Drug Discovery Screening

Mixed α/β-peptides combine α-amino acid residues (recognized by biological targets) with β-residues (conferring resistance to proteolytic degradation) [1]. The target compound, as an Fmoc-protected (S)-β-amino alcohol, is directly compatible with automated parallel peptide synthesizers for library production [2]. Its LogP of 3.93 ensures adequate solubility in DMF and DCM for coupling steps, while the Fmoc group enables standardized UV monitoring of deprotection at 301 nm for real-time coupling efficiency assessment [3][4]. This building block is particularly suited for synthesizing β-peptide fragments that incorporate leucine-derived hydrophobic β-residues—a common design element in membrane-active antimicrobial β-peptides and cell-penetrating foldamers [1].

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